This compound, also known as ORG 25543, is a high-affinity, potent, and selective glycine transporter 2 (GlyT-2; GlyT2) inhibitor. It has an empirical formula of C24H32N2O4·HCl and a molecular weight of 448.98.
Molecular Structure Analysis
The InChI string for this compound is 1S/C24H32N2O4.ClH/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18;/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27);1H.
Chemical Reactions Analysis
The compound is a potent inhibitor of GlyT-2, and it exhibits high in vivo efficacy in a murine diabetic neuropathic pain model.
Physical And Chemical Properties Analysis
The compound is a white to beige powder that is soluble in DMSO at 2 mg/mL. It should be stored at room temperature in a desiccated condition.
Compound Description: This compound is a radiolabeled analog of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, designed specifically for use as a Positron Emission Tomography (PET) radiotracer. []
Relevance: The structural similarity to 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide makes [18F]3 a suitable candidate for imaging and studying the GlyT-2 transporter in living organisms. This highlights the potential of developing radiolabeled versions of 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide for in vivo research. []
Compound Description: NFPS acts as a potent and selective inhibitor of the GlyT1 transporter. [, ]
ORG 24598
Compound Description: ORG 24598 functions as a selective antagonist of the glial glycine transporter GlyT1. []
Relevance: While 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide targets GlyT2, ORG 24598 specifically inhibits GlyT1. Both compounds, by inhibiting their respective glycine transporter subtypes, ultimately lead to an increase in the concentration of glycine within the synaptic cleft. This shared outcome highlights the significance of glycine transporters as potential therapeutic targets. []
Sarcosine
Compound Description: Sarcosine serves as a substrate agonist for GlyT1, meaning it binds to and activates the transporter. []
Relevance: Unlike 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, which acts as an inhibitor, sarcosine directly activates GlyT1. This difference in their mechanisms of action allows for exploring the diverse pharmacological manipulation of GlyT1. []
Glycine
Compound Description: Glycine serves as both an inhibitory neurotransmitter and a co-agonist for NMDA receptors. [, ]
Relevance: 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide, by inhibiting GlyT2, ultimately leads to an increase in the synaptic concentration of glycine. Understanding the effects of directly modulating glycine levels, as opposed to indirectly influencing them through transporter inhibition, is crucial for unraveling the complexities of the glycinergic system. [, ]
D-Serine
Compound Description: D-Serine acts as a co-agonist at the glycine site of NMDA receptors. []
Relevance: While 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide influences glycine levels through GlyT2 inhibition, D-serine directly interacts with NMDA receptors. This highlights the multiple avenues for modulating NMDA receptor activity and the potential interplay between glycine and D-serine in regulating these receptors. []
Morphine
Compound Description: Morphine is a widely used opioid analgesic. []
Relevance: Research indicates that combining a sub-analgesic dose of morphine with 4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide enhances the analgesic effects of the latter in a model of bone cancer pain. [] This suggests a synergistic interaction between the two compounds, highlighting the potential for combination therapies targeting both the opioid and glycinergic systems in pain management. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective glycine transporter type 2 (GlyT2) inhibitor (IC50 = 16 nM for hGlyT2). Displays no activity at GlyT1 or 56 other common biological targets (≥ 100 μM), in a glycine uptake assay in CHO cells. Ameliorates mechanical allodynia after partial sciatic nerve ligation injury in mice.